2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
“2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a member of beta-carbolines and has been used in the study of neurodegenerative diseases .
Synthesis Analysis
The synthesis of “2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” involves the introduction of an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs based on the combination principles . The synthesis process also involves the application of the cyclization of Schiff-bases .Molecular Structure Analysis
The molecular structure of “2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is complex and involves various functional groups. The introduction of sulfonyl, alkyl, or aralkyl can increase the antiproliferative activity of this compound .Chemical Reactions Analysis
The chemical reactions involving “2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” are complex and involve various reactants and catalysts .Scientific Research Applications
Structural Analysis
2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its derivatives have been extensively studied for their crystal and molecular structures using X-ray diffraction. These studies are vital for understanding the physical and chemical properties of these compounds (Rybakov et al., 2011).
Pharmacological Properties
This compound exhibits a broad spectrum of pharmacological activities. Derivatives of 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole show properties like antihistamine, neuroleptic, antiarrhythmic, and antioxidant effects. Such derivatives are being explored for their medicinal applications, highlighting their significance in pharmaceutical research (Ivanov et al., 2001).
Synthetic Accessibility and Medicinal Chemistry
The synthetic methods and accessibility of various derivatives of 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been a topic of research, showcasing its importance in medicinal chemistry. The broad range of pharmacological activities of these compounds makes them an area of interest for drug development (Ivashchenko et al., 2010).
Receptor Activity
Research has also been conducted on the receptor activity of certain derivatives, particularly focusing on their interaction with various therapeutic targets including GPC-receptors, ion channels, and neurotransmitter transporters. These studies are crucial for understanding the potential therapeutic applications of these compounds (Ivachtchenko et al., 2013).
Novel Synthesis Approaches
Innovative methods for the synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives have been developed, avoiding the use of highly toxic intermediates. These new synthesis routes are important for safer and more efficient production of these compounds (Kovacikova & Štefek, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-15-8-7-13-11(9-15)10-5-3-4-6-12(10)14-13/h3-6,14H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUAGMGKBGUWEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343295 | |
Record name | 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
CAS RN |
6208-42-0 | |
Record name | 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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